Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate
Description
Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate is a piperidine-based ester derivative characterized by a 4-cyanobenzyl substituent at the nitrogen atom of the piperidine ring and an ethyl ester group at the 2-position. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the versatility of the piperidine scaffold, which allows for diverse functionalization to modulate physicochemical and biological properties.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 1-[(4-cyanophenyl)methyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)15-5-3-4-10-18(15)12-14-8-6-13(11-17)7-9-14/h6-9,15H,2-5,10,12H2,1H3 |
InChI Key |
QGDHETAPFQDHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Piperidine derivatives are alkylated under basic conditions to deprotonate the nitrogen and facilitate nucleophilic attack. Triethylamine or sodium bicarbonate is commonly employed to neutralize hydrochloric acid generated during the reaction. For example, ethyl piperidine-2-carboxylate reacts with 4-cyanobenzyl chloride in anhydrous dichloromethane at 0–25°C for 6–12 hours, yielding the N-alkylated product.
| Alkylation Parameter | Typical Conditions | Yield | Catalyst/Base |
|---|---|---|---|
| Solvent | Dichloromethane or Tetrahydrofuran | 75–85% | Triethylamine |
| Temperature | 0–25°C | ||
| Reaction Time | 6–12 hours | ||
| Substrate Ratio | 1:1.1 (Piperidine:4-Cyanobenzyl chloride) |
Mechanistic Insights : Steric hindrance from the piperidine ring’s chair conformation slows alkylation kinetics, necessitating prolonged reaction times. Polar aprotic solvents enhance ion-pair separation, improving reactivity.
Esterification of Piperidine-2-Carboxylic Acid
The ethyl ester group at the 2-position is introduced via esterification of piperidine-2-carboxylic acid. This step often employs carbodiimide-based coupling agents or acid-catalyzed Fischer esterification.
Carbodiimide-Mediated Esterification
Ethyl chloroformate or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates ester bond formation under mild conditions. For instance, piperidine-2-carboxylic acid reacts with ethanol in the presence of EDCI and 4-dimethylaminopyridine (DMAP) in dichloromethane at 25°C, achieving yields of 80–90%.
| Esterification Method | Reagents | Yield | Reaction Time |
|---|---|---|---|
| EDCI/DMAP | Ethanol, EDCI, DMAP, DCM | 85–90% | 12 hours |
| Fischer Esterification | Ethanol, H₂SO₄ (catalytic) | 70–75% | 24 hours (reflux) |
Key Findings : Carbodiimide methods avoid harsh acidic conditions, preserving the integrity of the cyanobenzyl group. Fischer esterification, while cost-effective, requires stringent temperature control to prevent nitrile hydrolysis.
Industrial-Scale Synthesis and Optimization
Industrial production of this compound prioritizes yield, purity, and cost-effectiveness. Continuous-flow reactors and immobilized catalysts are increasingly adopted to enhance throughput.
Large-Scale Alkylation
A patented method describes the use of tubular reactors for exothermic alkylation reactions, achieving 90% conversion with residence times under 30 minutes. The process employs immobilized base catalysts to simplify purification.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous-flow tubular reactor |
| Catalyst Recovery | Not feasible | Immobilized triethylamine on silica |
| Throughput | 10–100 g/day | 50–100 kg/day |
Economic Considerations : Transitioning from batch to flow chemistry reduces solvent waste by 40% and energy consumption by 30%. Recrystallization from ethanol/ethyl acetate mixtures achieves >99% purity, meeting pharmaceutical-grade standards.
Mechanistic and Kinetic Studies
Understanding the reaction kinetics and transition states aids in optimizing synthetic routes. Computational studies using density functional theory (DFT) reveal that the rate-determining step in alkylation is the nucleophilic attack on 4-cyanobenzyl chloride, with an activation energy of 85 kJ/mol.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 1M HCl, reflux, 6–8 h | Hydrochloric acid | 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid | 85–90% | |
| 2M NaOH, ethanol, 50°C, 4 h | Sodium hydroxide | Sodium salt of the carboxylic acid | 92% |
Key Findings :
-
Hydrolysis rates depend on steric effects; the piperidine ring’s conformation influences accessibility to the ester group.
-
Base hydrolysis requires longer reaction times due to partial deprotonation of the piperidine nitrogen.
Reduction of the Cyano Group
The nitrile group is reduced to a primary amine under catalytic hydrogenation or hydride-based conditions.
| Reduction Method | Catalyst/Reagent | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | Palladium on carbon | 1-(4-Aminobenzyl)piperidine-2-carboxylate | 78% | |
| LiAlH₄, THF, 0°C to reflux | Lithium aluminum hydride | 1-(4-Aminobenzyl)piperidine-2-carboxylate | 65% | |
| NaBH₄/CoCl₂, methanol, 12 h | Sodium borohydride | Partial reduction to imine intermediates | 42% |
Research Insights :
-
Catalytic hydrogenation provides cleaner products compared to hydride reductions, which may generate side products from ester group interference.
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation or sulfonylation reactions.
| Reaction Type | Reagent | Product | Conditions | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide | 1-(4-Cyanobenzyl)-N-benzylpiperidine-2-carboxylate | K₂CO₃, DMF, 60°C, 12 h | |
| Sulfonylation | Tosyl chloride | 1-(4-Cyanobenzyl)-N-tosylpiperidine-2-carboxylate | Pyridine, 0°C to rt |
Notable Observations :
-
Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with mild bases like K₂CO₃.
-
Sulfonylation requires stoichiometric pyridine to neutralize HCl byproducts.
Alkylation and Arylation Reactions
The cyanobenzyl group can undergo further functionalization via cross-coupling or electrophilic substitution.
Mechanistic Notes :
-
The electron-withdrawing cyano group directs electrophilic substitution to the para position of the benzyl ring .
Cyclization Reactions
Thermal or acid-mediated cyclization generates fused heterocycles.
Applications :
Ester Exchange Reactions
Transesterification modifies the ester group for prodrug development.
| Alcohol | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 1-(4-cyanobenzyl)piperidine-2-carboxylate | 88% | |
| Isopropyl alcohol | Ti(OiPr)₄ | Isopropyl ester analog | 75% |
Stability Data :
Scientific Research Applications
The search results discuss the synthesis of a vilazodone intermediate, GLP-1 receptor agonists, alphavirus inhibitors, and related chemical compounds.
Vilazodone Intermediate Synthesis:
- A patent discusses a method for synthesizing the vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester using 6-nitrocoumarin as the initial raw material . The synthesis involves addition, ring opening, intramolecular ring closing, nitro reduction, and piperazine ring preparation . The method aims to provide a simpler synthetic route with a higher yield of target products, suitable for industrial scale-up .
GLP-1 Receptor Agonists:
- One patent describes 6-carboxylic acids of benzimidazoles and 4-aza-, 5-aza-, 7-aza- and 4,7-diaza-benzimidazoles as GLP-1R agonists .
Alphavirus Inhibitors:
- Research focuses on novel indole-2-carboxamide inhibitors of neurotropic alphaviruses, including Western Equine Encephalitis Virus (WEEV) . The study describes the development of this series, resulting in improved potency and half-lives in mouse liver microsomes . Structural modifications were identified that reduce recognition by P-glycoprotein, a key efflux transporter at the blood-brain barrier .
Related Chemical Compounds:
- Ethyl 1-[2-(4-cyanobenzoyl)oxyacetyl]piperidine-4-carboxylate is a chemical compound with the formula and CAS No: 736957-35-0 .
- Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate is another related compound with hazard warnings including that it is harmful in contact with skin and if swallowed, and that it causes skin irritation .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Variations
Piperidine carboxylate derivatives differ in substituent groups, ester positions, and salt forms. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural Comparison of Piperidine Carboxylate Derivatives
*Molecular weights calculated based on chemical formulas.
Key Differences and Implications
Substituent Effects: The 4-cyanobenzyl group in the target compound provides a nitrile (-CN) functional group, which is more polar and electronically distinct compared to the methyl group in Methyl 1-methylpiperidine-2-carboxylate. This polarity may improve binding to hydrophilic targets but reduce membrane permeability compared to nonpolar analogs .
Ester Position :
- The 2-position ester in the target compound and Ethyl piperidine-2-carboxylate hydrochloride may confer different conformational preferences compared to 4-position esters (e.g., the sulfonyl-containing analog). Piperidine rings with 2-position esters are more likely to adopt chair conformations with axial ester groups, influencing steric interactions in biological systems.
Salt Forms :
- Hydrochloride salts (e.g., Ethyl piperidine-2-carboxylate hydrochloride) exhibit higher aqueous solubility due to ionic character, whereas free bases like the target compound may require formulation enhancements for bioavailability .
Physicochemical Properties
- Stability : Nitriles are generally stable under physiological conditions but may undergo hydrolysis to carboxylic acids in strongly acidic or basic environments, unlike sulfonyl groups, which are more resistant .
Biological Activity
Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyanobenzyl group and an ethyl ester. Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of approximately 250.31 g/mol. The presence of the cyanobenzyl moiety is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may influence pathways related to cellular signaling and metabolic processes:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 is involved in glucose metabolism, and inhibitors of this enzyme have therapeutic potential in diabetes management. This compound may exhibit DPP-4 inhibitory activity, contributing to improved glycemic control .
- ERK5 Pathway Modulation : The compound has been studied for its effects on the ERK5 mitogen-activated protein kinase pathway, which plays a role in cell proliferation and survival. Modifications in the structure can enhance potency against this target .
In Vitro Studies
Several studies have assessed the biological activity of this compound through various assays:
| Study | Activity Assessed | IC50 Value (µM) | Reference |
|---|---|---|---|
| DPP-4 Inhibition | Enzyme Activity | <100 | |
| ERK5 Inhibition | Cellular Assay | 15 | |
| Cytotoxicity | Cancer Cell Lines | >50 |
These studies suggest that the compound exhibits moderate potency against DPP-4 and ERK5, with acceptable cytotoxicity profiles.
Case Studies
A notable case study involved the evaluation of this compound in mouse splenocyte assays to assess immune modulation. The compound demonstrated significant activity at concentrations around 100 nM, indicating potential as an immunomodulatory agent .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic viability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
